molecular formula C13H9Cl2N3O2S B2561032 N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide CAS No. 350795-20-9

N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide

Cat. No.: B2561032
CAS No.: 350795-20-9
M. Wt: 342.19
InChI Key: UYDBTMARSAFJAX-FRKPEAEDSA-N
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Description

N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide is a complex organic compound with a unique structure that includes dichlorophenyl and thienylmethylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide typically involves the reaction of 3,4-dichloroaniline with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide
  • (3,4-Dichlorophenyl)(2-thienylmethylene)amine

Uniqueness

N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide is unique due to its specific combination of dichlorophenyl and thienylmethylene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c14-10-4-3-8(6-11(10)15)17-12(19)13(20)18-16-7-9-2-1-5-21-9/h1-7H,(H,17,19)(H,18,20)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDBTMARSAFJAX-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350795-20-9
Record name N-(3,4-DICHLOROPHENYL)-2-OXO-2-(2-(2-THIENYLMETHYLENE)HYDRAZINO)ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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